molecular formula C9H9BrFNO3 B14771938 3-Bromo-5-fluoro-N,2-dimethoxybenzamide

3-Bromo-5-fluoro-N,2-dimethoxybenzamide

Cat. No.: B14771938
M. Wt: 278.07 g/mol
InChI Key: XGDFNXRDCSOHTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-N,2-dimethoxybenzamide is an organic compound with the molecular formula C9H9BrFNO3 It is a derivative of benzamide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide typically involves the bromination and fluorination of a benzamide precursor. One common method is the reaction of 3-bromo-5-fluoroaniline with dimethyl carbonate in the presence of a base, such as potassium carbonate, to form the desired benzamide derivative . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-N,2-dimethoxybenzamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products with different substituents on the benzene ring.

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

3-Bromo-5-fluoro-N,2-dimethoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoroaniline: A precursor in the synthesis of 3-Bromo-5-fluoro-N,2-dimethoxybenzamide.

    3-Bromo-5-fluorobenzonitrile: Another fluorinated bromobenzene derivative with different functional groups.

    3-Bromo-5-fluoro-N-methoxybenzamide: A structurally similar compound with a single methoxy group.

Uniqueness

This compound is unique due to the presence of both bromine and fluorine atoms, as well as two methoxy groups on the benzene ring. This combination of substituents imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C9H9BrFNO3

Molecular Weight

278.07 g/mol

IUPAC Name

3-bromo-5-fluoro-N,2-dimethoxybenzamide

InChI

InChI=1S/C9H9BrFNO3/c1-14-8-6(9(13)12-15-2)3-5(11)4-7(8)10/h3-4H,1-2H3,(H,12,13)

InChI Key

XGDFNXRDCSOHTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)F)C(=O)NOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.